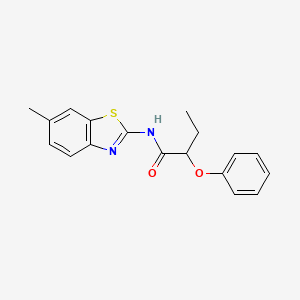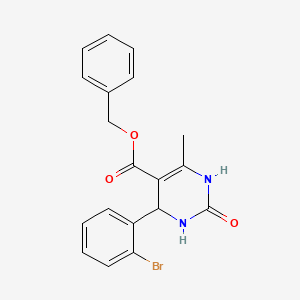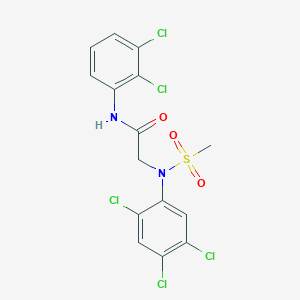
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide, also known as NSC-745887, is a small molecule that has been studied for its potential use as an anticancer agent. It has been found to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancers. In
Mécanisme D'action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is thought to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs can lead to the re-expression of genes that are silenced in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is its potent activity against a variety of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
For research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide include further studies to elucidate its mechanism of action, optimization of its activity through structure-activity relationship studies, and evaluation of its efficacy in animal models of cancer. In addition, combination studies with other anticancer agents may be explored to enhance its activity and reduce toxicity.
Méthodes De Synthèse
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide with sodium phenoxyacetate in the presence of potassium carbonate. This reaction yields N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, which is then converted to N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide by reaction with butyric anhydride in the presence of triethylamine.
Applications De Recherche Scientifique
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that it has potent activity against a variety of cancer cell lines, including breast, lung, and colon cancers. In vivo studies have also shown promising results, with N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide inhibiting tumor growth in mouse models of breast cancer.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-15(22-13-7-5-4-6-8-13)17(21)20-18-19-14-10-9-12(2)11-16(14)23-18/h4-11,15H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWIFYYJEIUPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)


![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)